N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a chemical compound . It is a derivative of 2-amino-4-phenylthiazole . The compound has been evaluated for its in vitro antibacterial activity against several bacterial strains .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction mixture is typically heated at reflux for a certain period .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by various spectroanalytical data such as 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .Chemical Reactions Analysis
The compound is involved in reactions that are part of the synthesis process. For instance, a suspension of 4-(2-aminothiazol-4-yl)phenol in acetone is reacted with chloroacetonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point can be determined, and the presence of certain functional groups can be confirmed using FT-IR .Scientific Research Applications
Anticancer Activities
The design and synthesis of N-substituted thiazolyl-benzamide derivatives have been explored for their anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against multiple cancer cell lines. These compounds have shown significant potency, with some derivatives exhibiting higher anticancer activities than reference drugs, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antiallergy Properties
The exploration of thiazole derivatives extends into antimicrobial and antiallergy applications as well. N-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent antiallergy activity, showing significant potency in comparison to existing treatments (Hargrave et al., 1983). Additionally, certain 2-phenylamino-thiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, with some molecules outperforming reference drugs in inhibitory effectiveness (Bikobo et al., 2017).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the query compound, has shown that these compounds possess cardiac electrophysiological activity, potentially acting as selective class III agents for treating arrhythmias (Morgan et al., 1990).
Synthesis and Biological Evaluations
The synthesis of novel compounds incorporating the thiazole and benzamide moieties, facilitated by techniques such as microwave-assisted synthesis, has led to the discovery of molecules with significant anticancer activity. These studies emphasize not only the therapeutic potential of these compounds but also the advancements in synthetic methodologies that allow for their efficient production (Tiwari et al., 2017).
Photophysical Properties and Fluorophores
Certain derivatives, such as N-2-Aryl-1,2,3-Triazoles, have been synthesized for their unique photophysical properties, serving as blue-emitting fluorophores. These compounds, through detailed studies involving absorption, emission, quantum yields, and dipole moments, have revealed potential applications in fluorescent labeling and imaging (Padalkar et al., 2015).
Mechanism of Action
Future Directions
The compound and its derivatives could potentially be further studied for their antibacterial activity . Additionally, the presence of certain substituents, such as halogen groups, has been observed to enhance the antibacterial activity of newly synthesized compounds , suggesting potential directions for future research.
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOFBIUPWZDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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